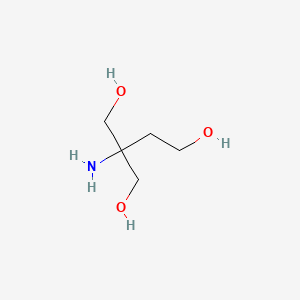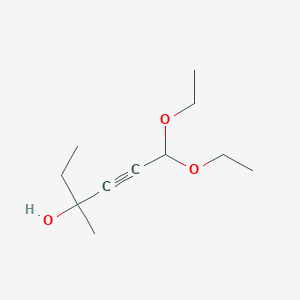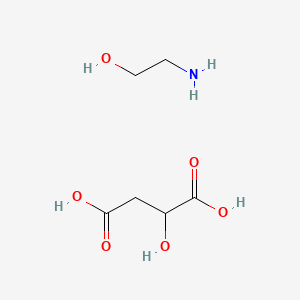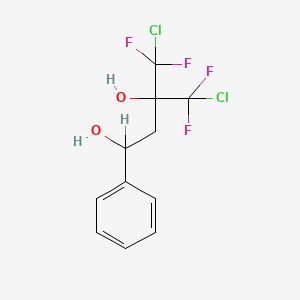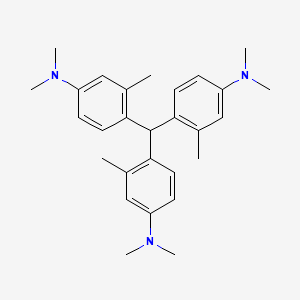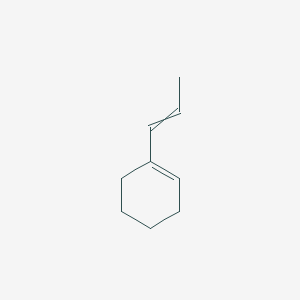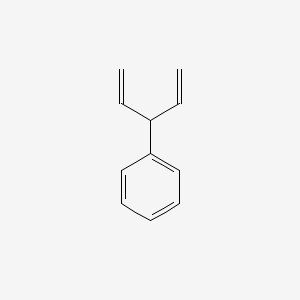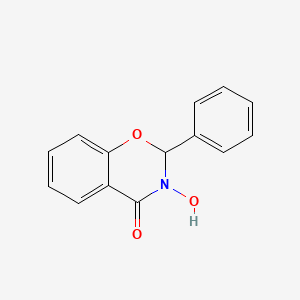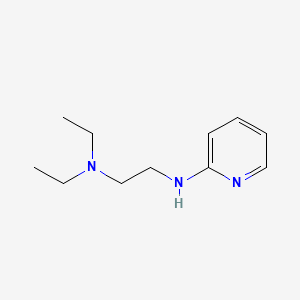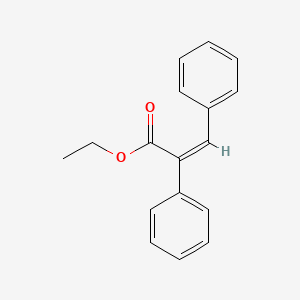
2-(p-Chlorophenyl)-2-ethyl-1,3-propanediol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(p-Chlorophenyl)-2-ethyl-1,3-propanediol is an organic compound that belongs to the class of phenol ethers. It is characterized by the presence of a chlorophenyl group attached to a propanediol backbone. This compound is known for its various applications in the fields of chemistry, biology, and medicine due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(p-Chlorophenyl)-2-ethyl-1,3-propanediol typically involves the reaction of p-chlorobenzaldehyde with ethylmagnesium bromide, followed by a reduction step using sodium borohydride. The reaction conditions include:
Temperature: The reaction is usually carried out at room temperature.
Solvent: Common solvents used include tetrahydrofuran (THF) or diethyl ether.
Catalysts: No specific catalysts are required for this reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as distillation and crystallization are common to achieve the desired product quality.
化学反応の分析
Types of Reactions
2-(p-Chlorophenyl)-2-ethyl-1,3-propanediol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of p-chlorobenzoic acid or p-chlorobenzophenone.
Reduction: Formation of p-chlorophenylethanol or p-chlorophenylethane.
Substitution: Formation of various substituted phenyl derivatives.
科学的研究の応用
2-(p-Chlorophenyl)-2-ethyl-1,3-propanediol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: This compound is investigated for its potential therapeutic properties, including muscle relaxant and anti-inflammatory effects.
Industry: It is used in the production of specialty chemicals and as a stabilizer in certain formulations.
作用機序
The mechanism of action of 2-(p-Chlorophenyl)-2-ethyl-1,3-propanediol involves its interaction with specific molecular targets in the body. It is known to act on the central nervous system, where it blocks nerve impulses and pain sensations. The exact molecular pathways are not fully understood, but it is believed to modulate neurotransmitter release and receptor activity.
類似化合物との比較
Similar Compounds
Chlorphenesin: A muscle relaxant with a similar structure but different pharmacological properties.
Chlorpheniramine: An antihistamine with a different mechanism of action.
Parachlorophenol: An antimicrobial agent with distinct chemical properties.
Uniqueness
2-(p-Chlorophenyl)-2-ethyl-1,3-propanediol is unique due to its specific combination of a chlorophenyl group and a propanediol backbone, which imparts distinct chemical reactivity and biological activity. Its versatility in undergoing various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.
特性
CAS番号 |
25451-05-2 |
|---|---|
分子式 |
C11H15ClO2 |
分子量 |
214.69 g/mol |
IUPAC名 |
2-(4-chlorophenyl)-2-ethylpropane-1,3-diol |
InChI |
InChI=1S/C11H15ClO2/c1-2-11(7-13,8-14)9-3-5-10(12)6-4-9/h3-6,13-14H,2,7-8H2,1H3 |
InChIキー |
PKVHOAMFMQZDHR-UHFFFAOYSA-N |
正規SMILES |
CCC(CO)(CO)C1=CC=C(C=C1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl N-[4-[4-(ethoxycarbonylamino)phenyl]sulfonylphenyl]carbamate](/img/structure/B14696749.png)

